CID 78065063
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Overview
Description
The compound with the identifier “CID 78065063” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation methods for CID 78065063 involve specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
CID 78065063 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78065063 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the production of specific chemicals or materials.
Mechanism of Action
The mechanism of action of CID 78065063 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
CID 78065063 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can provide insights into the specific properties and applications of this compound that make it distinct from other compounds.
Properties
Molecular Formula |
C9H16F2O2Si |
---|---|
Molecular Weight |
222.30 g/mol |
InChI |
InChI=1S/C9H16F2O2Si/c1-3-4-5-13-8(12)7(2)6-14-9(10)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
JOULGMKKIOLCDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)C[Si]C(F)F |
Origin of Product |
United States |
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